molecular formula C15H23NO4 B1669411 Cycloheximide CAS No. 66-81-9

Cycloheximide

Cat. No.: B1669411
CAS No.: 66-81-9
M. Wt: 281.35 g/mol
InChI Key: YPHMISFOHDHNIV-FSZOTQKASA-N
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Mechanism of Action

Target of Action

Cycloheximide (CHX) is a protein synthesis inhibitor that acts specifically on the 60S subunit of eukaryotic ribosomes . It binds to the E-site of the 60S ribosomal unit and interferes with deacetylated tRNA . The primary target of CHX is the protein synthesis machinery in eukaryotic cells .

Mode of Action

CHX exerts its effects by interfering with the translocation step in protein synthesis . This step involves the movement of two tRNA molecules and mRNA in relation to the ribosome . By binding to the E-site of the 60S ribosomal unit, CHX blocks the elongation of the peptide chain, thus inhibiting protein synthesis .

Biochemical Pathways

The inhibition of protein synthesis by CHX affects various biochemical pathways. It has been shown to induce cell death in T cells through a FADD-dependent mechanism . In addition, CHX and Tumor Necrosis Factor possess a synergistic cytotoxicity . Furthermore, CHX has been shown to block bortezomib-stimulated protein ubiquitination .

Pharmacokinetics

It is known that chx is a small molecule derived from streptomyces griseus . It is typically used at concentrations of 5-50 µg/ml for 4-24 hours . The compound is soluble in DMSO, EtOH, or MeOH . More research is needed to fully understand the ADME properties of CHX and their impact on its bioavailability.

Result of Action

The inhibition of protein synthesis by CHX leads to various molecular and cellular effects. It has been shown to cause amoebae to retract their pseudopodia, round up, and cease movement . Furthermore, fluid phase endocytosis, phagocytosis, and capping cease in the presence of CHX . Membrane uptake, as measured using fm1-43, is unaffected .

Action Environment

The action of CHX can be influenced by various environmental factors. For instance, under nutrient-limiting conditions, CHX induces rapid transcriptional upregulation of hundreds of genes involved in ribosome biogenesis . This effect is abolished when chx pretreatment is omitted . This response requires TORC1 signaling and is modulated by the genetic background as well as the vehicle used to deliver the drug .

Safety and Hazards

Cycloheximide is considered hazardous. It is fatal if swallowed and is suspected of causing genetic defects and may damage the unborn child . Due to significant toxic side effects, including DNA damage, teratogenesis, and other reproductive effects (including birth defects and toxicity to sperm), this compound is generally used only in in vitro research applications, and is not suitable for human use as a therapeutic compound .

Future Directions

Cycloheximide is a commonly used protein synthesis inhibitor in biological research, and it has important value in studying protein degradation, half-life, and conversion rate . Understanding the degradation rate of disease-specific proteins is crucial for drug development . CHX chase experiments help researchers study protein function and analyze the impact of potential drugs on targeted protein degradation, which is crucial for the development of therapeutic drugs, especially in the case of neurodegenerative diseases and cancer .

Biochemical Analysis

Biochemical Properties

Cycloheximide plays a significant role in biochemical reactions, particularly in the process of protein synthesis. It inhibits the elongation step in eukaryotic protein translation, thereby preventing protein synthesis . This interaction with the protein synthesis machinery allows researchers to control protein production and study protein stability .

Cellular Effects

The primary effect of this compound on cells is the inhibition of protein synthesis. This can have profound effects on cellular processes, as proteins are crucial for most cellular functions. By inhibiting protein synthesis, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the 60S subunit of the eukaryotic ribosome, thereby inhibiting translational elongation . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time using techniques such as the this compound chase assay . This assay allows researchers to measure the stability of proteins and observe their degradation over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can be toxic, as they can lead to a complete shutdown of protein synthesis. Lower doses can be used to selectively inhibit protein synthesis and study the effects on cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis. It interacts with the ribosome, a key enzyme in this pathway, to inhibit the addition of new amino acids to the growing peptide chain .

Transport and Distribution

Once inside the cell, this compound is distributed throughout the cell and can interact with ribosomes in all parts of the cell. This widespread distribution allows it to effectively inhibit protein synthesis throughout the cell .

Subcellular Localization

This compound can be found in all parts of the cell where ribosomes are present. This includes the cytoplasm, where free ribosomes are located, and the endoplasmic reticulum, where bound ribosomes are found . The presence of this compound in these locations allows it to inhibit protein synthesis throughout the cell .

Chemical Reactions Analysis

Cycloheximide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
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InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
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InChI Key

YPHMISFOHDHNIV-FSZOTQKASA-N
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Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
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Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C
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Molecular Formula

C15H23NO4
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DSSTOX Substance ID

DTXSID6024882
Record name Cycloheximide
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Molecular Weight

281.35 g/mol
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Physical Description

Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998), Colorless solid; [ICSC] White to beige powder; [MSDSonline], COLOURLESS CRYSTALS.
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons, INSOL IN PETROLEUM ETHER, Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C), In water, 2.1X10-4 mg/l @ 25 °C, Solubility in water, g/100ml at 2 °C: 2.1
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Mechanism of Action

STIMULATED TRANSPORT OF NUCLEAR RIBONUCLEOPROTEIN COMPLEXES TO CYTOPLASM AFTER ADMIN CYCLOHEXIMIDE TO RATS WAS STUDIED. ADMIN OF 2 MG/KG CYCLOHEXIMIDE CAUSED A DECR IN CONTENT OF TOTAL LIVER NUCLEAR RIBONUCLEOPROTEIN COMPLEX WITHIN 2 HR. THE OVERALL DECR WAS DUE TO AN INCREASED TRANSPORT INTO THE CYTOPLASM, NOT DECREASED SYNTHESIS. OTHER RESULTS SUGGEST THAT DURING INHIBITORY PHASE OF PROTEIN SYNTHESIS, GENE TRANSCRIPTION CONTINUES & GENE PRODUCT IS TRANSPORTED TO CYTOPLASM FOR TRANSLATION., CYCLOHEXIMIDE (2-5 MG/KG BODY WT) CAUSED COMPLETE INHIBITION OF PROTEIN SYNTHESIS IN RAT LIVER WITHIN 30 MIN, & THE LABELING OF NUCLEAR PROTEINS WAS STRONGLY INHIBITED. UNDER THESE CONDITIONS, THE AMT OF NUCLEOLAR 45 S PRE-rRNA & ITS OROTATE-(14)C LABELING REMAINED UNAFFECTED FOR AT LEAST 4 HR, INDICATING THAT INITIALLY THE RATES OF SYNTHESIS & PROCESSING OF 45 S PRE-rRNA WERE NOT APPRECIABLY ALTERED. DRASTIC ALTERATIONS IN THE 45 S PRE-rRNA PROCESSING PATHWAYS OCCURRED AT THE EARLY STAGES OF CYCLOHEXIMIDE ACTION. THE CHANNELING OF NUCLEAR PRE-rRNA ALONG ALTERNATIVE PROCESSING PATHWAYS IS UNDER STRINGENT CONTROL BY THE CONTINUOUS SUPPLY OF CRITICAL PROTEINS., CYCLOHEXIMIDE IS A POTENT INHIBITOR OF PROTEIN SYNTHESIS IN FUNGI & ANIMALS. IT CAUSES AN INCREASE IN ADRENAL RNA, INCREASED PRODUCTION OF GLUCOCORTICOIDS ... & DECREASE IN PYRUVATE UTILIZATION IN ISOLATED ADIPOSE TISSUE.
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Color/Form

Plates from amyl acetate, water or 30% methanol, Crystals

CAS No.

66-81-9, 4630-75-5
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Melting Point

247 to 250 °F (EPA, 1998), 119.5-121 °C; also listed as 115-16 °C, Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/, 119.5-121 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheximide
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Cycloheximide
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Cycloheximide
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Cycloheximide
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Cycloheximide
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Cycloheximide
Customer
Q & A

Q1: What is the primary mechanism of action of cycloheximide?

A1: this compound acts by inhibiting protein synthesis in eukaryotic cells. It achieves this by interfering with the translocation step in translation, specifically on [80S ribosomes][1]. This prevents the elongation of polypeptide chains, effectively halting protein production.

Q2: What are the downstream effects of this compound's inhibition of protein synthesis?

A2: [this compound's][1] effects are wide-ranging due to the fundamental role of protein synthesis. Some key consequences include:

  • Induction of apoptosis: Several studies demonstrate this compound inducing apoptosis in various cell types, including macrophages in atherosclerotic plaques [], rat thymocytes [], and melanoma cells when combined with topoisomerase II inhibitors [].
  • Disruption of cellular processes: this compound can alter cellular processes like DNA replication, enzyme induction and degradation, and cellular immune responses due to its impact on protein synthesis [].
  • Changes in gene expression: While inhibiting overall protein synthesis, this compound can paradoxically stimulate the expression of specific genes like SOCS-3 in adipocytes []. This effect appears to be mediated through the MEK1/ERK signaling pathway and highlights the complex interplay between translation and gene regulation.

Q3: How does the action of this compound differ from other protein synthesis inhibitors like puromycin?

A3: Although both this compound and puromycin inhibit protein synthesis, they do so through distinct mechanisms. This leads to different cellular responses. For instance, [this compound][17] selectively depletes macrophages in atherosclerotic plaques while sparing smooth muscle cells, whereas puromycin does not exhibit this selectivity. The precise reasons for these differences require further investigation, but they likely relate to the specific steps in translation targeted by each inhibitor and their impact on various cellular pathways.

Q4: Are there any known instances where this compound stimulates, rather than inhibits, a biological process?

A4: Intriguingly, [this compound][5] can stimulate the light-dependent CO2 fixation process in Euglena gracilis at low concentrations. This paradoxical effect suggests the involvement of a repression-derepression regulatory system, potentially independent of chlorophyll synthesis. This highlights the complex and multifaceted interactions that this compound can have within cellular systems.

Q5: How does this compound affect the phototactic rhythm in Chlamydomonas reinhardtii?

A5: [this compound][16] slows down the biological timing of the phototactic rhythm in Chlamydomonas reinhardtii. This effect is likely linked to the inhibition of protein synthesis as a this compound-resistant mutant (cyr-1) does not exhibit this altered rhythm. This suggests that the rhythmic process relies on newly synthesized proteins, and their depletion by this compound disrupts the timing mechanism.

Q6: Can this compound be used to study the turnover of cellular proteins?

A6: Yes, [this compound][13] is a valuable tool for investigating protein turnover. By blocking new protein synthesis, researchers can track the degradation rate of pre-existing proteins. This has been used to determine the half-lives of proteins like growth hormone and prolactin receptors in rat livers, providing insights into their dynamic regulation.

Q7: Is there evidence that this compound's action involves specific cellular compartments?

A8: Research suggests that this compound might exert some of its effects within specific cellular compartments. For instance, it appears to influence the transport of Simian Virus 40 (SV40) virion protein between the cytoplasm, nucleolus, and nucleus in monkey cells infected with a temperature-sensitive mutant of SV40 [].

Q8: Are there any known mutants resistant to this compound?

A9: Yes, this compound-resistant mutants have been identified in various organisms, including Aspergillus nidulans [] and Chlamydomonas reinhardtii []. Studying these mutants can provide valuable insights into the mechanisms of this compound resistance and the cellular pathways affected by this compound.

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